Cas no 96314-26-0 ((2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid)

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a phenyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry, defined by the (2S,4S) configuration, makes it a valuable building block in asymmetric synthesis and pharmaceutical applications. The rigid pyrrolidine scaffold enhances conformational stability, while the phenyl group introduces aromatic character, facilitating interactions in drug design. The carboxylic acid functionality allows for further derivatization, enabling its use in peptide mimetics or as a ligand in catalysis. This compound is particularly useful in the development of bioactive molecules, offering precise stereocontrol and structural versatility for medicinal chemistry and material science research.
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid structure
96314-26-0 structure
Product name:(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
CAS No:96314-26-0
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD08063935
CID:61839
PubChem ID:12805582

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid
    • (4S)-4-Phenyl-L-proline
    • BROMOACETIC ACID METHYL ESTER
    • C11H13NO2
    • L-Proline, 4-phenyl-, (4S)-
    • Trans-4-phenyl-L-proline
    • 4-Phenyl-prolin
    • 4-phenylproline
    • (4S)-4-Phenyl-L-proline (ACI)
    • L
    • L-Proline, 4-phenyl-, trans- (ZCI)
    • Proline, 4-phenyl- (6CI)
    • DA-59670
    • L-Proline, 4-phenyl-, trans-
    • AKOS006286465
    • F11095
    • HY-W067473
    • (2s,4s)-4-phenyl-pyrrolidine-2-carboxylic acid
    • CS-0059274
    • CHEMBL4084026
    • EN300-214558
    • 96314-26-0
    • (S)-4-Phenyl-L-proline
    • AKOS016015828
    • (trans)-4-phenyl-L-proline
    • DTXSID40510299
    • SCHEMBL124005
    • EC 416-020-1
    • AS-66731
    • MDL: MFCD08063935
    • Inchi: 1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
    • InChI Key: JHHOFXBPLJDHOR-ZJUUUORDSA-N
    • SMILES: C([C@H]1NC[C@H](C2C=CC=CC=2)C1)(=O)O

Computed Properties

  • Exact Mass: 191.09500
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.186
  • PSA: 49.33000
  • LogP: 1.54550

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Security Information

  • Hazard Category Code: 43-62
  • Safety Instruction: S22; S36/37
  • Hazardous Material Identification: Xn
  • Risk Phrases:R43

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-214558-10.0g
(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
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$228.0 2023-06-01
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(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
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CM198637-5g
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Enamine
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Enamine
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(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of (cis)-4-hydroxy-4-phenyl-L-proline derivatives as ACE inhibitor intermediates
, Federal Republic of Germany, , ,

Production Method 2

Reaction Conditions
Reference
Preparation of 4-phenylprolines as fosinopril intermediates
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, rt → reflux
Reference
Method for preparing fosinopril sodium and key intermediate
, China, , ,

Production Method 4

Reaction Conditions
Reference
Substituted prolines
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium ,  Ammonia Solvents: Ammonia
Reference
Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines
Krapcho, John; Turk, Chester; Cushman, David W.; Powell, James R.; DeForrest, Jack M.; et al, Journal of Medicinal Chemistry, 1988, 31(6), 1148-60

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  1 h, 0 °C; 5 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 5 °C; 30 min, 20 - 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → 90 °C; 20 h, 90 °C
1.5 Reagents: Ammonia Solvents: Water ;  2 h, pH 3 - 3.5, 10 °C
Reference
Purification of fosinopril sodium and preparation, purification, and recovery of racemic fosinopril
, India, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt
Reference
Preparation of substituted N-(arylsulfonyl)proline derivatives as potent cell adhesion inhibitors
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 108 °C
Reference
Method for preparing fosinopril and salt thereof
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  16 h, rt
Reference
Labeled molecular imaging agents and methods of use
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid
Reference
Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-proline
Thottathil, John K.; Moniot, Jerome L., Tetrahedron Letters, 1986, 27(2), 151-4

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Raw materials

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid Preparation Products

Additional information on (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid

Introduction to (2S,4S)-4-Phenylpyrrolidine-2-carboxylic Acid (CAS No. 96314-26-0)

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid, identified by the CAS number 96314-26-0, is a chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the pyrrolidine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this molecule, denoted by the (2S,4S) configuration, plays a crucial role in its interactions with biological targets and contributes to its unique pharmacological properties.

The< strong>pyrrolidine ring is a common motif in many bioactive molecules, including natural products and synthetic drugs. Its flexibility and ability to adopt various conformations make it an ideal scaffold for designing compounds with specific biological functions. In particular, the< strong>phenyl substituent at the 4-position of the pyrrolidine ring introduces additional electronic and steric effects that can modulate the compound's activity. This combination of structural features has made (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid a valuable intermediate in the synthesis of more complex pharmacophores.

Recent research has highlighted the< strong>pharmacological potential of pyrrolidine derivatives in various therapeutic areas. Studies have demonstrated that compounds with similar structural motifs exhibit activities ranging from central nervous system modulation to anti-inflammatory and anticancer effects. The stereochemistry of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid is particularly noteworthy, as enantiomeric purity is often critical for achieving desired pharmacological outcomes. The (2S,4S) configuration may confer specific binding interactions with biological targets, leading to enhanced efficacy or reduced side effects compared to its enantiomers.

In the context of drug discovery, the< strong>synthesis of chiral compounds like (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid is a complex yet essential process. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, are employed to ensure high enantiomeric purity. These methods not only enhance the compound's potency but also improve its safety profile by minimizing unwanted side reactions. The growing interest in< strong>stereoselective synthesis underscores the importance of such intermediates in modern pharmaceutical research.

The< strong>biochemical activity of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to neurological disorders, such as dopamine receptors and serotonin transporters. Preliminary findings suggest that this compound may exhibit< strong>neuroprotective properties, making it a promising candidate for further development in treating conditions like Parkinson's disease or Alzheimer's disease. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential< strong>antimicrobial and< strong>anti-inflammatory effects.

The< strong>molecular recognition capabilities of (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid are further highlighted by its potential applications in medicinal chemistry as a building block for more complex drug candidates. By modifying various functional groups on the pyrrolidine core or introducing additional heterocycles, chemists can generate novel molecules with tailored pharmacological profiles. This flexibility makes it an attractive scaffold for< strong>scaffold hopping strategies aimed at overcoming resistance mechanisms or enhancing target specificity.

In conclusion, (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid (CAS No. 96314-26-0) represents a significant advancement in the field of chiral pharmaceutical intermediates. Its unique stereochemistry and structural features position it as a versatile tool for drug discovery and development. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives, underscoring its importance in modern medicinal chemistry.

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